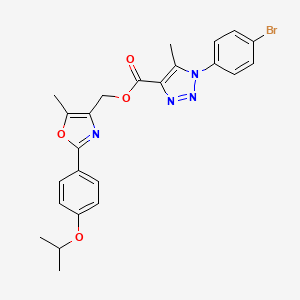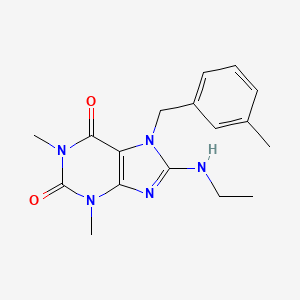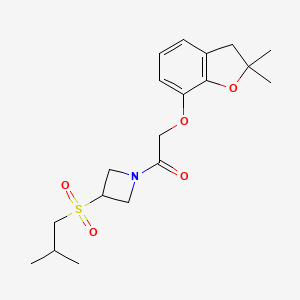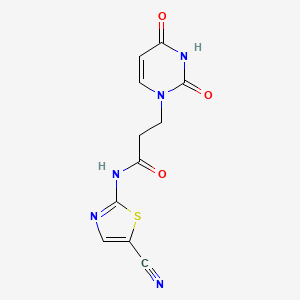![molecular formula C16H16BrCl2N3OS2 B2400214 5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216757-25-3](/img/structure/B2400214.png)
5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H16BrCl2N3OS2 and its molecular weight is 481.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Chemically related compounds have been synthesized for diverse scientific purposes, including exploring their pharmacological activities and understanding their chemical properties. For instance, a study reported the synthesis of arotinolol hydrochloride, illustrating the complexity and potential pharmacological relevance of such compounds (L. Hongbin et al., 2011) L. Hongbin, T. Hui, Yang Dan, & Jia Qinggang, 2011. Another study focused on the synthesis and reactions of pharmacologically active benzo[b]thiophen derivatives, showcasing the chemical versatility and potential for generating new therapeutic agents (N. Chapman, K. Clarke, B. Gore, & K. Sharma, 1971) N. Chapman, K. Clarke, B. Gore, & K. Sharma, 1971.
Metabolic Studies
Research on the metabolism of related compounds provides insights into how they are processed in biological systems, which is crucial for understanding their pharmacokinetics and potential therapeutic applications. For example, a study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified various metabolites, highlighting the compound's metabolic pathways (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, & T. Kishi, 2002) T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, & T. Kishi, 2002.
Pharmacological Activities
Studies have explored the pharmacological activities of similar compounds, aiming to discover new therapeutic agents. One study synthesized novel compounds from 5-bromosalicylaldehyde and evaluated their antimicrobial and pharmacological activities, indicating the potential of such chemicals in developing new drugs (G. Parameshwarappa, Raga Basawaraj, & Sushila S.Sangapure, 2008) G. Parameshwarappa, Raga Basawaraj, & Sushila S.Sangapure, 2008.
Molecular Docking and Antimicrobial Studies
The synthesis and evaluation of compounds for antimicrobial activities, supported by molecular docking studies, are critical in the search for new antibiotics. A study synthesized thio-substituted ethyl nicotinate derivatives and assessed their antimicrobial activities through molecular docking, showcasing the integration of chemistry and computational biology in drug discovery (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011) M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011.
properties
IUPAC Name |
5-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3OS2.ClH/c1-20(2)8-9-21(15(22)12-6-7-13(17)23-12)16-19-14-10(18)4-3-5-11(14)24-16;/h3-7H,8-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMPUYOFPMLQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(S3)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrCl2N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-Oxo-4H-1,3,4-oxadiazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2400134.png)


![2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2400139.png)
![1-[(4-fluorophenyl)methoxy]-2-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide](/img/structure/B2400140.png)
![2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B2400142.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2400143.png)



![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)